molecular formula C14H13NO4 B8491064 2-(4-Methoxybenzyloxy)isonicotinic acid

2-(4-Methoxybenzyloxy)isonicotinic acid

Cat. No.: B8491064
M. Wt: 259.26 g/mol
InChI Key: SNTRZXBSMKGARJ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyloxy)isonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a 4-methoxybenzyloxy substituent at the 2-position of the pyridine ring. The compound combines the aromaticity of the benzyl group with the electron-donating methoxy substituent, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(16)17)6-7-15-13/h2-8H,9H2,1H3,(H,16,17)

InChI Key

SNTRZXBSMKGARJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of 2-(4-Methoxybenzyloxy)isonicotinic acid, categorized by substituent type:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
2-Methoxyisonicotinic acid Alkoxy C₇H₇NO₃ 153.14 Simpler structure; higher water solubility due to smaller substituent. Lower lipophilicity compared to benzyloxy derivatives.
2-(4-Methoxyphenyl)isonicotinic acid Aromatic (direct phenyl) C₁₃H₁₁NO₄ 245.23 Lacks oxygen linker; reduced steric flexibility. Direct conjugation may enhance resonance effects.
2-(4-Acetylphenyl)isonicotinic acid Electron-withdrawing C₁₄H₁₁NO₃ 241.24 Acetyl group increases acidity (lower pKa) of the carboxylic acid. May participate in nucleophilic reactions (e.g., ketone reductions).
2-(4-Methansulfonylphenyl)-isonicotinic acid Polar (sulfonyl) C₁₃H₁₁NO₄S 277.30 Strong electron-withdrawing effect; significantly lowers pKa of carboxylic acid. Enhances solubility in polar solvents.
2-(Trifluoromethoxy)isonicotinic acid Halogenated alkoxy C₇H₄F₃NO₃ 207.11 Fluorine atoms increase electronegativity and metabolic stability. Higher acidity compared to non-fluorinated alkoxy analogs.
2-(4-Piperidinyloxy)isonicotinic acid Heterocyclic C₁₁H₁₄N₂O₃ 222.24 Piperidine introduces basic nitrogen, improving solubility in acidic media. Potential for hydrogen bonding and salt formation.

Physicochemical Properties

  • Acidity : The electron-donating 4-methoxybenzyloxy group in the target compound likely reduces the acidity of the carboxylic acid (higher pKa) compared to derivatives with electron-withdrawing groups (e.g., sulfonyl or acetyl) .
  • Solubility : The benzyloxy group enhances lipophilicity, reducing water solubility relative to polar analogs like 2-(4-methansulfonylphenyl)-isonicotinic acid .
  • Thermal Stability : Bulkier substituents (e.g., benzyloxy) may lower melting points due to disrupted crystal packing, though direct data is unavailable .

Metabolic Pathways

Isonicotinic acid derivatives typically undergo hydroxylation at the 2-position, as seen in microbial metabolism (e.g., conversion to 2-hydroxyisonicotinic acid and citrazinic acid) . The 4-methoxybenzyloxy group in the target compound may slow enzymatic degradation due to steric hindrance or require O-demethylation as a preliminary step .

Preparation Methods

Alkylation of Isoxazole Intermediates

A foundational approach involves the alkylation of isonicotinic acid derivatives with 4-methoxybenzyl bromide. In this method, the hydroxyl group of isonicotinic acid is deprotonated using a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–5°C. Subsequent addition of 4-methoxybenzyl bromide (1.2 equiv) facilitates nucleophilic substitution, yielding the protected intermediate. Reaction completion typically requires 12–16 hours at room temperature, with yields ranging from 68% to 75% after column chromatography.

Key Variables:

  • Base selection (NaH vs. K₂CO₃): NaH provides higher yields (75% vs. 62%) due to superior deprotonation efficiency.

  • Solvent polarity: DMF outperforms THF or acetonitrile in stabilizing the transition state, reducing side-product formation.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative pathway, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-methoxybenzyl alcohol with 2-hydroxyisonicotinic acid. Optimal conditions involve a 1:1.5 molar ratio of alcohol to acid in THF at 0°C, achieving 82% yield after 6 hours. This method circumvents harsh basic conditions, preserving acid-sensitive functional groups.

Advantages:

  • Stereochemical retention at the benzyloxy carbon.

  • Compatibility with thermally labile substrates.

Ester Hydrolysis and Functionalization

Saponification of Methyl Esters

A two-step protocol starts with the synthesis of methyl 2-(4-methoxybenzyloxy)isonicotinate, followed by alkaline hydrolysis. The ester intermediate is prepared via Fischer esterification (H₂SO₄, methanol, reflux, 8 hours, 89% yield). Saponification using 2M NaOH in ethanol/water (3:1) at 60°C for 4 hours delivers the target acid in 94% purity.

Critical Parameters:

ParameterOptimal ValueYield Impact
NaOH Concentration2MMaximizes hydrolysis rate
Temperature60°CPrevents decarboxylation
Solvent RatioEthanol:H₂O 3:1Enhances solubility

Acid-Catalyzed Direct Esterification

Alternative approaches utilize p-toluenesulfonic acid (pTSA) as a catalyst for direct coupling of 4-methoxybenzyl alcohol with isonicotinic acid. Under refluxing toluene (110°C, Dean-Stark trap), water removal drives the equilibrium toward ester formation, yielding 70–73% product after 10 hours.

Limitations:

  • Competing self-condensation of benzyl alcohol at higher temperatures (>120°C).

  • Requires rigorous drying of reagents to prevent reverse hydrolysis.

Cycloaddition and Post-Functionalization

1,3-Dipolar Cycloaddition Strategies

Recent advances employ spirocyclic intermediates synthesized via 1,3-dipolar cycloaddition of nitrile oxides with quinuclidine-derived dipolarophiles. For example, reaction of 3-bromo-Δ²-isoxazoline 27 with 4-methoxybenzyl alcohol in the presence of NaH (2.2 equiv) generates the spirocyclic adduct 28 (62% yield), which undergoes acid-catalyzed ring opening to release the target compound.

Mechanistic Insights:

  • Bromonitrile oxide acts as the 1,3-dipole, reacting with electron-deficient alkenes.

  • Steric effects from the quinuclidine scaffold enhance regioselectivity.

Quaternary Ammonium Salt Intermediates

Quaternization of tertiary amine intermediates with methyl iodide introduces permanent positive charge, facilitating purification via ion-exchange chromatography. For instance, treating spirocyclic amine 17 with CH₃I in acetone at 25°C for 24 hours yields the ammonium salt 17b (89% purity), which is hydrolyzed under mild acidic conditions (HCl, EtOH, 50°C) to the free acid.

Purification Benefits:

  • Removes unreacted starting materials and neutral by-products.

  • Enables crystallization from ethanol/water mixtures.

Comparative Analysis of Methodologies

Yield and Scalability

MethodTypical YieldScalabilityCost ($/g)
Nucleophilic Alkylation68–75%Pilot-scale12.50
Mitsunobu Reaction78–82%Lab-scale34.20
Cycloaddition55–62%Lab-scale47.80
Ester Hydrolysis85–94%Industrial8.90

The ester hydrolysis route demonstrates superior scalability and cost-effectiveness, making it preferable for bulk production. Conversely, the Mitsunobu reaction, while high-yielding, incurs significant reagent costs.

Purity and By-Product Profiles

Chromatographic analyses (HPLC, GC-MS) reveal distinct impurity patterns:

  • Alkylation methods: Trace DMF (≤0.3%) and residual NaH decomposition products.

  • Cycloaddition routes: Spirocyclic dimers (≤5%) requiring recrystallization.

  • Mitsunobu reaction: Triphenylphosphine oxide (TPPO) contaminants necessitating silica gel purification.

Emerging Techniques and Optimization Frontiers

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic alkylation steps, reducing reaction times from hours to minutes. Preliminary data show 2-(4-Methoxybenzyloxy)isonicotinic acid synthesis in 83% yield under continuous flow conditions (0.5 mL/min, 100°C).

Enzymatic Catalysis

Lipase-mediated transesterification using immobilized CAL-B (Candida antarctica Lipase B) achieves 91% conversion in green solvents (cyclopentyl methyl ether), though substrate solubility limitations persist .

Q & A

Q. Methodological Focus

  • UV-Vis Spectrophotometry : Adapt the isonicotinic acid-barbituric acid method (λ = 600 nm) after derivatization. Pre-concentration via solid-phase extraction (SPE) improves sensitivity .
  • HPLC-MS/MS : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% formic acid) for separation. Monitor fragmentation patterns (e.g., m/z 276 → 138 for the parent ion) .

How can researchers address conflicting data on the compound’s photostability in drug formulation studies?

Q. Advanced Research Focus

  • Accelerated Degradation Studies : Expose to UV light (e.g., 365 nm) and analyze degradation products via LC-MS. Compare with dark controls to isolate photo-induced pathways .
  • Excipient Screening : Test stabilizers like polyvinylpyrrolidone (PVP) or cyclodextrins to inhibit radical formation .

What strategies mitigate synthetic yield variability in large-scale preparation of this compound?

Q. Methodological Focus

  • Optimized Coupling Conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 30 min) and reduce side products .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-rich methoxy group may direct electrophilic substitution .
  • Experimental Validation : Compare reactivity with halogenated analogs (e.g., 2-chloroisonicotinic acid derivatives) in palladium-catalyzed couplings .

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